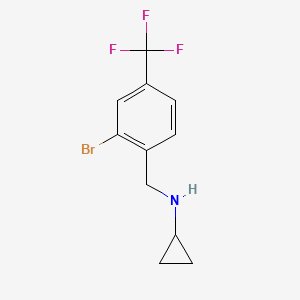
Methyl 3,5-dichloropyridazine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3,5-dichloropyridazine-4-carboxylate can be synthesized through the reaction of 3,5-dichloropyridazine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction typically involves refluxing the acid with methanol and a dehydrating agent such as sulfuric acid or thionyl chloride to form the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,5-dichloropyridazine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridazine ring can be replaced by nucleophiles, leading to the formation of substituted derivatives.
Ester Hydrolysis: The ester bond can be cleaved under acidic or basic conditions, yielding 3,5-dichloropyridazine-4-carboxylic acid and methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted pyridazine derivatives.
Ester Hydrolysis: 3,5-dichloropyridazine-4-carboxylic acid and methanol.
Applications De Recherche Scientifique
Methyl 3,5-dichloropyridazine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can act as a ligand in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
Methyl 3,5-dichloropyridazine-4-carboxylate exerts its effects by interacting with specific molecular targets. For example, it can act as a cyclin-dependent kinase 9 (CDK9) inhibitor by binding to the ATP-binding site of the protein. This interaction prevents CDK9 from phosphorylating its target substrates, which are essential for cell division and transcription regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,5-dichloropyridine-4-carboxylate: Similar in structure but with a pyridine ring instead of a pyridazine ring.
3,6-Dichloropyridazine-4-carboxylic acid methyl ester: Another chlorinated pyridazine derivative with different substitution patterns.
Uniqueness
Methyl 3,5-dichloropyridazine-4-carboxylate is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its ability to act as a CDK9 inhibitor highlights its potential in therapeutic applications, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
methyl 3,5-dichloropyridazine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-12-6(11)4-3(7)2-9-10-5(4)8/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOCQCMHHLEKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=NC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B8012606.png)


![4-[(2-Bromo-4-chlorophenyl)methyl]morpholine](/img/structure/B8012639.png)


![tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B8012676.png)


![2-Bromothieno[3,2-b]pyridin-5-amine](/img/structure/B8012700.png)


![methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B8012711.png)
